6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol is a chemical compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. The molecular formula of this compound is and it is classified as an organic amine due to the presence of an amino group within its structure. The compound's structure includes a hexan-1-ol moiety, which contributes to its properties as a primary alcohol.
The compound is derived from 3,4-dihydroisoquinoline, a bicyclic structure that is often found in various natural products and synthetic pharmaceuticals. Isoquinolines are recognized for their roles in biological systems and are frequently studied for their pharmacological properties. The classification of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol falls under isoquinoline derivatives with specific functional groups that enhance its reactivity and interaction with biological targets.
The synthesis of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol can be achieved through several methods, typically involving the reaction of isoquinoline derivatives with appropriate alkylating agents. One common approach includes:
The reaction conditions must be optimized to ensure high yield and purity of the final compound. Key parameters include temperature, time, and molar ratios of reactants.
The molecular structure of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol can be represented as follows:
The compound features a hexan-1-ol chain attached to the nitrogen of the isoquinoline ring system, providing both hydrophilic and lipophilic characteristics.
Key structural data include:
6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol can participate in various chemical reactions typical of alcohols and amines:
The reactivity is influenced by the steric and electronic properties of both the isoquinoline and hexan-1-ol moieties. Reaction conditions such as pH, temperature, and solvent choice play critical roles in determining reaction pathways and yields.
The mechanism of action for compounds like 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol often involves modulation of neurotransmitter systems or inhibition of specific enzymes related to disease processes. For instance:
Data on specific targets or pathways would require further empirical studies.
Relevant analyses include spectroscopic methods (NMR, IR) for structure confirmation and purity assessment.
6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol has potential applications in:
6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol features a 3,4-dihydroisoquinoline (DHIQ) core, a partially saturated variant of the isoquinoline alkaloid scaffold. This structure comprises:
Table 1: Receptor Affinity Profile of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)hexan-1-ol and Analogues
Compound | 5-HT7 (Ki, nM) | D3 (Ki, nM) | 5-HT1A (Ki, nM) | Selectivity Ratio (5-HT7/D3) |
---|---|---|---|---|
6-(DHIQ-yl)hexan-1-ol | 0.5 - 4.3* | 8.7 - 41.0* | 2051* | 8.5 - 17.4 |
C7-analogue | 22.0 | 167.0 | 10.0 | 7.6 |
C4-analogue | >1000 | 588.0 | 93.1 | <0.6 |
Aripiprazole (reference) | 39.0 | 0.8 | 1.6 | 48.8 |
*Data ranges reflect assay variations across literature sources [1] [4] [5]
The C6 linker length optimizes binding to serotonin (5-HT7) and dopamine (D3) receptors. Shorter chains (C3-C4) reduce 5-HT7 affinity >10-fold, while longer chains (C8) increase off-target interactions. Molecular dynamics simulations reveal the hydroxyl group forms hydrogen bonds with Ser5.42 in 5-HT7 receptors, stabilizing the active conformation [4] [10].
Key SAR determinants for DHIQ derivatives:
Table 2: Impact of Structural Modifications on Target Engagement
Modification Site | Structural Change | Effect on 5-HT7 Ki | Effect on D3 Ki | Therapeutic Implications |
---|---|---|---|---|
Linker length | Reduction to C4 | >20-fold increase | 3-fold increase | Loss of serotonergic activity |
Extension to C8 | 2-fold decrease | 5-fold decrease | Increased off-target activity | |
Terminal group | OH → COOEt | 5-fold decrease | 8-fold decrease | Reduced brain penetration |
OH → H | >50-fold increase | >20-fold increase | Complete loss of efficacy | |
DHIQ substitution | 6-OMe | 2-fold decrease | 3-fold decrease | Moderate cognitive enhancement in models |
7-F | 1.5-fold decrease | 4-fold decrease | Improved metabolic stability |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0